10-Acetyllactyldithranol 10-Acetyllactyldithranol
Brand Name: Vulcanchem
CAS No.: 128864-31-3
VCID: VC21208903
InChI: InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1
SMILES: CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C
Molecular Formula: C19H16O6
Molecular Weight: 340.3 g/mol

10-Acetyllactyldithranol

CAS No.: 128864-31-3

Cat. No.: VC21208903

Molecular Formula: C19H16O6

Molecular Weight: 340.3 g/mol

* For research use only. Not for human or veterinary use.

10-Acetyllactyldithranol - 128864-31-3

Specification

CAS No. 128864-31-3
Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
IUPAC Name [(2S)-1-(4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-1-oxopropan-2-yl] acetate
Standard InChI InChI=1S/C19H16O6/c1-9(25-10(2)20)18(23)15-11-5-3-7-13(21)16(11)19(24)17-12(15)6-4-8-14(17)22/h3-9,15,21-22H,1-2H3/t9-/m0/s1
Standard InChI Key ZNHRCUQJUPBMDB-VIFPVBQESA-N
Isomeric SMILES C[C@@H](C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C
SMILES CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C
Canonical SMILES CC(C(=O)C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=CC=C3O)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator